![molecular formula C13H11Cl2N B189672 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine CAS No. 14212-38-5](/img/structure/B189672.png)
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
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Overview
Description
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine, commonly known as 4-Chloro-α-CPBA, is an organic compound with a wide range of applications in scientific research. It is an alkylating agent, meaning it can be used to modify the structure of other molecules by introducing a new alkyl group. Due to its versatility, 4-Chloro-α-CPBA has been used in numerous scientific research studies, including those involving biochemistry, physiology, and pharmacology.
Scientific Research Applications
Chemical Synthesis
“Bis(4-chlorophenyl)methanamine” is used as a precursor in the synthesis of various other compounds. For example, it can be used to prepare “Bis(4-chlorophenyl) disulfide”, “Bis(4-chlorophenyl) sulfone”, and "Bis(4-chlorophenyl) carbonate" .
Polymerization
“Bis(4-chlorophenyl)methanamine” can be used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Thermodynamic Property Analysis
The compound is used in thermodynamic property analysis. It is included in a collection of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .
Mechanism of Action
- The primary target of Bis(4-chlorophenyl)methanamine is the urinary tract . Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- Formaldehyde is highly bactericidal and acts by damaging bacterial cellular components, including proteins and nucleic acids .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
bis(4-chlorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEIUGUQDIKUSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931358 |
Source
|
Record name | 1,1-Bis(4-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine | |
CAS RN |
14212-38-5 |
Source
|
Record name | Benzenemethanamine, 4-chloro-alpha-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(4-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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